molecular formula C13H18ClNO B1634275 3-chloro-N,N-dipropylbenzamide CAS No. 5552-80-7

3-chloro-N,N-dipropylbenzamide

Cat. No. B1634275
CAS RN: 5552-80-7
M. Wt: 239.74 g/mol
InChI Key: MRHRRTXQAOTSRF-UHFFFAOYSA-N
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Description

3-chloro-N,N-dipropylbenzamide is a chemical compound with the linear formula C13H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C13H18ClNO . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Structural Analysis and Configurations

The structural configurations and absolute configurations of benzamide derivatives, including those structurally related to 3-chloro-N,N-dipropylbenzamide, have been explored through various spectroscopic analyses. These studies, such as the one by (Galal et al., 2018), provide insights into how alterations in the molecular structure of benzamide derivatives can influence their reactivity and potential for medicinal applications.

Photocatalytic Applications

Research on compounds similar to this compound has shown applications in photocatalysis. For example, (Torimoto et al., 1996) explored the use of adsorbent supports in enhancing the photocatalytic degradation of propyzamide, a compound related to this compound. This research highlights the potential of these compounds in environmental applications, such as pollutant degradation.

Molecular Interactions and Modeling

The molecular interactions and structural details of benzamide derivatives, which are chemically related to this compound, have been studied to understand their behavior at a molecular level. The research by (Karabulut et al., 2014) utilized X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry.

Synthesis and Chemical Transformations

The synthesis of complex organic compounds, including those related to this compound, has been a subject of study. For instance, (Yi-fen et al., 2010) reported on the synthesis of chlorantraniliprole using a series of reactions starting from 3-methyl-2-nitrobenzoic acid, demonstrating the potential of these compounds in the development of new chemicals.

Drug Interaction and Biochemical Effects

Research into benzamide derivatives has included their interaction with biological systems and potential effects on biochemical processes. Studies like those by (Milam & Cleaver, 1984) have explored how these compounds can influence cellular processes such as DNA synthesis and glucose metabolism, contributing to the understanding of their biological impacts.

properties

IUPAC Name

3-chloro-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHRRTXQAOTSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349950
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5552-80-7
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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